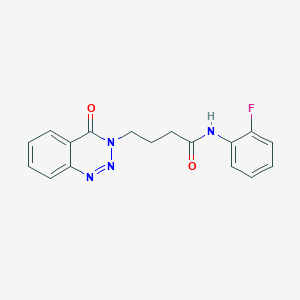![molecular formula C16H20ClN5O2 B6424296 1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one CAS No. 2034201-71-1](/img/structure/B6424296.png)
1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C16H20ClN5O2 and its molecular weight is 349.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.1305526 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are CK1γ and CK1ε . These are kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular functions.
Mode of Action
This compound interacts with its targets by inhibiting their activity . The inhibition of CK1γ and CK1ε results in changes in the phosphorylation status of their substrates, which can lead to alterations in various cellular processes.
Pharmacokinetics
It has been observed that the compound exhibits a dose response for glucose lowering , suggesting that it is absorbed and distributed in the body to exert its effects
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which CK1γ and CK1ε are involved. One observed effect is a reduction in glucose levels , suggesting that the compound may have potential applications in the treatment of conditions such as diabetes.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-10-14(11(2)21-20-10)3-4-15(23)22-6-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,3-6,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQSNBLBMUKNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-3-(3-oxopiperazin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6424216.png)

![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6424223.png)
![3-chloro-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B6424237.png)
![3-chloro-4-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B6424246.png)
![benzyl N-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B6424251.png)
![1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6424256.png)
![3-(3-chlorophenyl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B6424259.png)
![4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424261.png)
![1-ethyl-3-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B6424269.png)
![N-benzyl-3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B6424274.png)
![5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424295.png)
![4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine](/img/structure/B6424302.png)
![2,4-dimethyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6424311.png)
